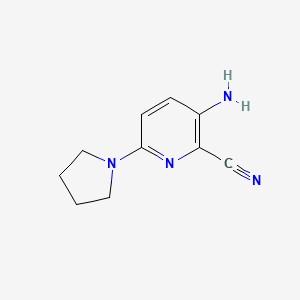![molecular formula C18H14ClFN4O3 B1391653 Methyl 4-{[2-(5-Chloro-2-fluorophenyl)-5-methoxypyrimidin-4-yl]amino}nicotinate CAS No. 674793-50-1](/img/structure/B1391653.png)
Methyl 4-{[2-(5-Chloro-2-fluorophenyl)-5-methoxypyrimidin-4-yl]amino}nicotinate
Descripción general
Descripción
“Methyl 4-{[2-(5-Chloro-2-fluorophenyl)-5-methoxypyrimidin-4-yl]amino}nicotinate” is a chemical compound with the CAS Number: 674793-50-1. It has a molecular weight of 388.79 and its linear formula is C18 H14 Cl F N4 O3 .
Molecular Structure Analysis
The IUPAC name for this compound is methyl 4-{[2-(5-chloro-2-fluorophenyl)-5-methoxy-4-pyrimidinyl]amino}nicotinate . The InChI Code is 1S/C18H14ClFN4O3/c1-26-15-9-22-16(11-7-10(19)3-4-13(11)20)24-17(15)23-14-5-6-21-8-12(14)18(25)27-2/h3-9H,1-2H3,(H,21,22,23,24) .Aplicaciones Científicas De Investigación
Serotonergic Receptor Studies
Research by Zaniewska et al. (2007) focused on the modulation of the discriminative stimulus effects of nicotine in rats through serotonergic (5-HT) 5-HT2A or 5-HT2C receptors. This study provides insights into the interaction between serotonergic systems and nicotine, which could be relevant to understanding addiction mechanisms and developing new treatment strategies (Zaniewska et al., 2007).
5-HT1A Receptor Agonists
Vacher et al. (1999) improved the oral bioavailability of 5-HT1A receptor agonists, a novel structural class of compounds, by incorporating a fluorine atom. This advancement has implications for developing more effective treatments for conditions like depression (Vacher et al., 1999).
Antimicrobial and Antitubercular Activities
Dave et al. (2007) synthesized compounds based on the structure of Methyl 4-{[2-(5-Chloro-2-fluorophenyl)-5-methoxypyrimidin-4-yl]amino}nicotinate and evaluated their antimicrobial and antitubercular activities. This research contributes to the development of new treatments for infectious diseases (Dave et al., 2007).
Radiosynthesis for PET Imaging
Wang et al. (2014) discussed the first radiosynthesis of [(11)C]AZD8931, a tracer for imaging EGFR, HER2, and HER3 signaling in cancer research. This advancement enables better understanding and monitoring of cancer progression and response to treatments (Wang et al., 2014).
Antifungal Agents
Ni et al. (2017) designed and synthesized novel 2-aminonicotinamide derivatives as potent antifungal agents. This research is significant for developing new treatments for fungal infections (Ni et al., 2017).
Propiedades
IUPAC Name |
methyl 4-[[2-(5-chloro-2-fluorophenyl)-5-methoxypyrimidin-4-yl]amino]pyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClFN4O3/c1-26-15-9-22-16(11-7-10(19)3-4-13(11)20)24-17(15)23-14-5-6-21-8-12(14)18(25)27-2/h3-9H,1-2H3,(H,21,22,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRMPTIZEUVLIBT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=C(N=C1NC2=C(C=NC=C2)C(=O)OC)C3=C(C=CC(=C3)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClFN4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-{[2-(5-Chloro-2-fluorophenyl)-5-methoxypyrimidin-4-yl]amino}nicotinate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Imidazo[1,2-a]pyridin-3-yl-oxoacetic acid ethyl ester](/img/structure/B1391572.png)
![4-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}aniline](/img/structure/B1391576.png)

![1-[6-(Trifluoromethyl)pyridazin-3-yl]piperidin-4-amine](/img/structure/B1391581.png)
![3-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}benzoic acid](/img/structure/B1391582.png)

![4-[3-(4-Methoxyphenyl)prop-2-enoyl]benzoic acid](/img/structure/B1391587.png)
![tert-Butyl 4-{2-[4-(4,4,5,5-Tetramethyl[1,3,2]dioxaborolan-2-yl)phenoxy]ethyl}piperidine-1-carboxylate](/img/structure/B1391588.png)




